
Ethyl 5-bromooxazole-2-carboxylate
Overview
Description
Ethyl 5-bromooxazole-2-carboxylate is a brominated oxazole derivative characterized by a five-membered oxazole ring substituted with a bromine atom at the 5-position and an ethyl ester group at the 2-position. Oxazole derivatives are renowned for their diverse biological activities, including antiviral, antibacterial, and antiproliferative properties . The bromine atom in this compound enhances its electrophilicity, making it a valuable intermediate in pharmaceutical synthesis and cross-coupling reactions.
Preparation Methods
Direct Bromination of Ethyl Oxazole-2-Carboxylate
The electron-withdrawing nature of the ethyl carboxylate group at position 2 directs electrophilic substitution to the meta position (C-5) of the oxazole ring. This approach involves brominating preformed ethyl oxazole-2-carboxylate under controlled conditions.
Electrophilic Bromination with Molecular Bromine
Reaction of ethyl oxazole-2-carboxylate with bromine () in the presence of a Lewis acid catalyst (e.g., ) in dichloromethane at achieves moderate yields (45–50%) . The ester group’s electron-withdrawing effect enhances the ring’s susceptibility to electrophilic attack at C-5. However, competing side reactions, such as dibromination or ring degradation, reduce efficiency.
Key Data :
Parameter | Value |
---|---|
Temperature | |
Catalyst | (10 mol%) |
Solvent | Dichloromethane |
Yield | 48% |
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS in acetic acid at provides a safer alternative to , yielding 52–55% of the target product . Radical scavengers like azobisisobutyronitrile (AIBN) suppress side reactions, while the acetic acid solvent stabilizes intermediates.
Lithiation-Bromination Strategies
Regioselective bromination via lithiation offers superior control over substituent placement. This method exploits the oxazole ring’s inherent reactivity toward organometallic reagents.
Directed Ortho-Metallation (DoM)
Treatment of ethyl oxazole-2-carboxylate with lithium diisopropylamide (LDA) at in tetrahydrofuran (THF) generates a lithiated intermediate at C-5. Quenching with 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) introduces bromine, yielding 68–74% of the product .
Mechanistic Insight :
The ester group directs lithiation to C-5 by stabilizing the transition state through resonance. Subsequent electrophilic trapping with DBTFE ensures regioselectivity.
Optimization Challenges :
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Strict anhydrous conditions are required to prevent protonation of the lithiated intermediate.
-
Temperatures below minimize side reactions like ring-opening .
Cyclization of Brominated Precursors
Constructing the oxazole ring from brominated building blocks avoids the challenges of direct bromination.
Hantzsch-Type Cyclization
Reaction of ethyl 2-bromoacetoacetate with formamide in refluxing toluene forms the oxazole ring via cyclodehydration. This one-pot method achieves 60–65% yield but requires careful pH control to prevent hydrolysis of the ester group .
Reaction Scheme :
3\text{C(O)COOEt} + \text{HCONH}2 \xrightarrow{\Delta} \text{this compound} + \text{H}_2\text{O}
Cornforth Reaction with Brominated Substrates
Condensation of bromoacetyl chloride with ethyl isocyanoacetate in the presence of triethylamine produces the oxazole core with inherent bromination at C-5. Yields reach 70% under optimized conditions .
Halogen Dance Rearrangement
This method repurposes bromine from a thermodynamically less favorable position to C-5 via base-mediated isomerization.
LDA-Induced Halogen Migration
Starting with ethyl 4-bromooxazole-2-carboxylate, treatment with LDA in THF at induces bromine migration to C-5, yielding 55–60% of the target compound .
Limitations :
-
Requires stoichiometric amounts of strong base.
-
Competing decomposition pathways reduce scalability.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Temperature Range | Key Advantages | Limitations |
---|---|---|---|---|
Direct Bromination | 45–55 | to | Simple setup | Low regioselectivity, side reactions |
Lithiation-Bromination | 68–74 | High regiocontrol | Cryogenic conditions, moisture-sensitive | |
Hantzsch Cyclization | 60–65 | One-pot synthesis | pH sensitivity, moderate yields | |
Halogen Dance | 55–60 | Converts isomers | High base stoichiometry |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting microreactors for lithiation-bromination steps enhances heat transfer and reduces reaction times, improving yields to 78–82% .
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents isolates the product in >95% purity.
-
Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product suitable for pharmaceutical applications.
Emerging Methodologies
Photocatalytic Bromination
Visible-light-mediated bromination using -bromosuccinimide and eosin Y catalyst achieves 65% yield at room temperature, offering an energy-efficient alternative .
Enzymatic Cyclization
Preliminary studies with lipase enzymes in non-aqueous media demonstrate 40–45% yield, though scalability remains unproven .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromooxazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed to oxidize the oxazole ring.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxazole derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-bromooxazole-2-carboxylate serves as a building block for the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic properties. Notably, it has been investigated for:
- Anticancer Activity : Research indicates significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, an in vitro study reported IC50 values of 12.7 µM for MCF-7 and 15.3 µM for A549 cells, suggesting promising potential as an anticancer agent.
- Antimicrobial Properties : this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall integrity or inhibition of DNA replication.
Organic Synthesis
This compound acts as an intermediate in the synthesis of complex organic molecules. It facilitates the development of new compounds by providing a versatile framework for further chemical modifications. The synthetic routes often involve cyclization reactions using precursors such as 2-bromoaniline and ethyl oxalyl chloride.
Anticancer Efficacy
A series of studies have demonstrated the anticancer efficacy of this compound derivatives. One notable study indicated that these compounds could induce apoptosis in cancer cell lines similar to established chemotherapeutics like doxorubicin.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 | 12.7 | 4.1 |
A549 | 15.3 | 3.2 |
HeLa | 18.9 | 2.8 |
This data suggests that this compound derivatives could be developed further as effective anticancer agents.
Antimicrobial Studies
In vitro assays have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. The mechanism likely involves disrupting bacterial cell wall synthesis and inhibiting DNA synthesis, contributing to its efficacy against infections.
Mechanism of Action
The mechanism of action of ethyl 5-bromooxazole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The structural and functional nuances of Ethyl 5-bromooxazole-2-carboxylate can be elucidated through comparisons with analogous compounds. Below is a systematic analysis:
Substituent Variations: Bromo vs. Methyl or Other Groups
Key Findings :
- Bromine substitution (as in this compound) significantly increases electrophilicity compared to methyl or phenyl groups, enhancing its utility in nucleophilic substitution reactions .
- Methyl-substituted analogs (e.g., Ethyl 5-methyloxazole-2-carboxylate) exhibit higher lipophilicity (logP ~1.2 estimated), which may improve membrane permeability in drug candidates .
Heterocycle Core Variations: Oxazole vs. Thiazole or Isoxazole
Key Findings :
- Isoxazole analogs (e.g., Ethyl 5-bromo-4-methylisoxazole-3-carboxylate) face steric challenges at position 4, which may limit their reactivity in certain coupling reactions .
Fused-Ring Systems: Benzooxazole Derivatives
Key Findings :
Biological Activity
Ethyl 5-bromooxazole-2-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an oxazole ring with a bromo substituent at the 5-position and an ethyl ester at the 2-position. Its chemical formula is .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The bromine atom and the oxazole ring are crucial for these interactions, influencing binding affinity and specificity. The compound may undergo several types of chemical reactions:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.
- Oxidation and Reduction: The oxazole ring can participate in redox reactions.
- Coupling Reactions: It can form carbon-carbon bonds through coupling reactions like Suzuki-Miyaura coupling.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains.
Table 1: Antimicrobial Activity Data
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL | |
Pseudomonas aeruginosa | 25 µg/mL |
The compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.
Anticancer Properties
This compound has also been studied for its anticancer effects. In a study involving cancer cell lines, it demonstrated cytotoxic effects, leading to apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study conducted on various cancer cell lines (e.g., MCF-7 for breast cancer), this compound exhibited an IC50 value of approximately 30 µM, indicating a promising therapeutic index.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to understand how modifications affect its biological activity. Substitutions at different positions on the oxazole ring can enhance or diminish its efficacy against specific targets.
Table 2: SAR Analysis
Compound Variation | Biological Activity | Observations |
---|---|---|
This compound | High antimicrobial activity | Effective against resistant strains |
Ethyl 5-chlorooxazole-2-carboxylate | Moderate activity | Less effective than bromo variant |
Ethyl oxazole-2-carboxylate | Low activity | Lacks halogen substitution |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing ethyl 5-bromooxazole-2-carboxylate, and how can purity be optimized?
- Synthesis : A common approach involves bromination of ethyl oxazole-2-carboxylate derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of ethyl 5-methyloxazole-2-carboxylate (CAS 33123-68-1) can be adapted for this compound .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) is effective for isolating the product. Purity (>95%) can be confirmed via HPLC or GC-MS .
Q. What safety protocols are critical when handling this compound?
- Handling : Avoid skin/eye contact and inhalation. Use impervious gloves, safety glasses, and work in a fume hood. Electrostatic charge buildup should be mitigated during transfer .
- Storage : Refrigerate in tightly sealed containers under inert gas (e.g., argon) to prevent degradation. Incompatible with strong oxidizers; store away from ignition sources .
Q. How is the compound characterized using spectroscopic techniques?
- NMR : and NMR are used to confirm the oxazole ring substitution pattern and ester functionality. For example, the bromo group at position 5 typically shows a deshielded carbon signal (~105–110 ppm in ) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] or [M+Na]) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular structure determination?
- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL software (via SHELX suite) provides precise bond lengths/angles. For brominated heterocycles, anomalous scattering from bromine aids phasing .
- Example : A related compound, 2-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, was resolved to an R factor of 0.044, demonstrating the method’s reliability for bromo-substituted systems .
Q. What strategies address low yields in cross-coupling reactions involving the bromo substituent?
- Catalytic Systems : Use Pd(PPh) or Buchwald-Hartwig conditions for Suzuki-Miyaura couplings. Solvent choice (e.g., DMF vs. THF) and temperature optimization (60–100°C) significantly impact yields .
- Troubleshooting : If side reactions occur (e.g., debromination), monitor via TLC and consider adding stabilizing ligands like 2,2’-bipyridyl .
Q. How can computational methods predict reactivity or stability under varying conditions?
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is recommended .
- Degradation Studies : Molecular dynamics simulations can model hydrolysis pathways of the ester group under acidic/basic conditions .
Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Properties
IUPAC Name |
ethyl 5-bromo-1,3-oxazole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNHEUUMAHKJLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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